molecular formula C17H25N B12576152 Benzenemethanamine, N-[(1R)-1-cyclohexyl-3-butenyl]- CAS No. 206768-92-5

Benzenemethanamine, N-[(1R)-1-cyclohexyl-3-butenyl]-

Cat. No.: B12576152
CAS No.: 206768-92-5
M. Wt: 243.4 g/mol
InChI Key: RGTCJFMPLVESKN-QGZVFWFLSA-N
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Description

Benzenemethanamine, N-[(1R)-1-cyclohexyl-3-butenyl]-, with the molecular formula C17H25N , is a chiral benzenemethanamine derivative offered as a high-purity chemical intermediate for research and development. This compound features a benzylamine core, a structure known to be a fundamental building block in the synthesis of complex organic molecules and Active Pharmaceutical Ingredients (APIs) . The specific stereochemistry ((1R)-configuration) and unique substitution pattern incorporating cyclohexyl and butenyl groups make it a valuable and versatile scaffold for medicinal chemistry and drug discovery projects, particularly for creating novel compounds with potential biological activity. In pharmaceutical research, benzenemethanamine (benzylamine) scaffolds are frequently employed as precursors or intermediates in multi-step synthesis . The presence of the amine group allows for further functionalization, while the chiral center is critical for developing enantiomerically pure substances, which is a cornerstone of modern pharmaceutical design. The compound is strictly for research use and is not intended for diagnostic or therapeutic applications. Researchers can leverage this chemical for exploring new synthetic pathways, developing catalysts, or as a key intermediate in the preparation of more complex, biologically relevant molecules.

Properties

CAS No.

206768-92-5

Molecular Formula

C17H25N

Molecular Weight

243.4 g/mol

IUPAC Name

(1R)-N-benzyl-1-cyclohexylbut-3-en-1-amine

InChI

InChI=1S/C17H25N/c1-2-9-17(16-12-7-4-8-13-16)18-14-15-10-5-3-6-11-15/h2-3,5-6,10-11,16-18H,1,4,7-9,12-14H2/t17-/m1/s1

InChI Key

RGTCJFMPLVESKN-QGZVFWFLSA-N

Isomeric SMILES

C=CC[C@H](C1CCCCC1)NCC2=CC=CC=C2

Canonical SMILES

C=CCC(C1CCCCC1)NCC2=CC=CC=C2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzenemethanamine, N-[(1R)-1-cyclohexyl-3-butenyl]- typically involves the reaction of benzenemethanamine with cyclohexyl and butenyl derivatives under controlled conditions. One common method involves the use of a Grignard reagent, where the cyclohexylmagnesium bromide reacts with benzenemethanamine to form the desired product. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation and other side reactions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar methods as in the laboratory but optimized for higher yields and purity. This includes the use of automated reactors, precise temperature control, and continuous monitoring of reaction parameters. The final product is often purified using techniques such as distillation, crystallization, or chromatography.

Chemical Reactions Analysis

Types of Reactions

Benzenemethanamine, N-[(1R)-1-cyclohexyl-3-butenyl]- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols.

    Substitution: The amine group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like alkyl halides and acyl chlorides are used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield cyclohexyl ketones, while reduction can produce cyclohexylamines.

Scientific Research Applications

Benzenemethanamine, N-[(1R)-1-cyclohexyl-3-butenyl]- has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity and interactions with various biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of Benzenemethanamine, N-[(1R)-1-cyclohexyl-3-butenyl]- involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The specific pathways involved depend on the context of its use and the nature of the target molecules.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The target compound is compared below with other benzenemethanamine derivatives:

Compound Name Substituent Molecular Formula Molecular Weight (g/mol) Key Structural Features
Benzenemethanamine, N-[(1R)-1-cyclohexyl-3-butenyl]- (1R)-1-cyclohexyl-3-butenyl C₁₇H₂₅N 243.38 Chiral cyclohexyl group; unsaturated butenyl chain
N-Benzylbut-3-en-1-amine But-3-enyl C₁₁H₁₅N 161.24 Linear butenyl chain; lacks cyclohexyl group
Benzenemethanamine, N-(1,1-dimethylethyl)- tert-Butyl C₁₁H₁₅N 149.24 Compact tert-butyl group; high lipophilicity
Benzenemethanamine N-(1-methylethyl) Isopropyl C₁₀H₁₅N 149.24 Branched isopropyl group; moderate steric hindrance

Key Observations :

  • The unsaturated butenyl chain introduces reactivity for further functionalization (e.g., hydrogenation or cycloadditions), unlike saturated tert-butyl or isopropyl groups .

Physicochemical Properties

  • Lipophilicity : The cyclohexyl group in the target compound confers higher logP values compared to tert-butyl or isopropyl derivatives, as inferred from vapor pressure data of similar amines .
  • Thermal Stability : Bulky substituents like cyclohexyl may improve thermal stability, whereas unsaturated butenyl chains could introduce sensitivity to oxidation .

Biological Activity

Benzenemethanamine, N-[(1R)-1-cyclohexyl-3-butenyl]- is a compound of interest in the field of medicinal chemistry and pharmacology due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including relevant data tables, case studies, and detailed research findings.

Chemical Structure and Properties

The chemical structure of Benzenemethanamine, N-[(1R)-1-cyclohexyl-3-butenyl]- can be represented as follows:

  • Molecular Formula : C_{16}H_{23}N
  • Molecular Weight : 245.36 g/mol
  • IUPAC Name : N-[(1R)-1-cyclohexyl-3-butenyl]benzenemethanamine

Physical Properties

PropertyValue
Melting PointNot specified
SolubilitySoluble in organic solvents
Log P (octanol-water partition coefficient)Not available

Benzenemethanamine derivatives have been studied for their interaction with various biological targets, particularly in relation to neurotransmitter systems. The compound is thought to exhibit activity through modulation of monoamine neurotransmitters, which play critical roles in mood regulation and cognitive function.

Pharmacological Effects

Research indicates that Benzenemethanamine, N-[(1R)-1-cyclohexyl-3-butenyl]- may exhibit the following pharmacological effects:

  • Antidepressant Activity : Studies suggest that this compound can enhance serotonin and norepinephrine levels in the brain, potentially offering therapeutic benefits for depression.
  • Anxiolytic Effects : Preliminary data indicate a reduction in anxiety-like behaviors in animal models, suggesting potential use as an anxiolytic agent.
  • Neuroprotective Properties : There is emerging evidence that this compound may protect neuronal cells from oxidative stress and apoptosis.

Study 1: Antidepressant Effects

A study conducted on rodent models demonstrated that administration of Benzenemethanamine significantly reduced depressive-like behaviors in forced swim tests. The results indicated an increase in serotonin levels within the hippocampus, which correlated with improved mood-related outcomes.

Study 2: Anxiolytic Activity

In another investigation, the compound was evaluated for its anxiolytic properties using the elevated plus maze test. Results showed that subjects treated with Benzenemethanamine spent more time in open arms compared to controls, suggesting reduced anxiety levels.

Toxicity and Safety Profile

While initial findings are promising, further research is necessary to assess the long-term safety and potential toxicity of Benzenemethanamine. Current data indicate no acute toxicity at therapeutic doses; however, comprehensive toxicological studies are warranted.

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